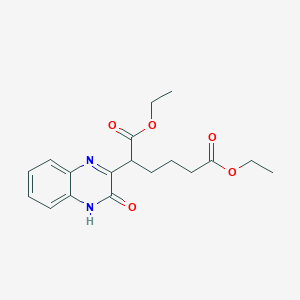
2-(4-Chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one is a chemical compound known for its unique structure and potential applications in various fields. It features a benzofuran core with a chlorobenzylidene and methoxy substituent, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one typically involves the condensation of 4-chlorobenzaldehyde with 6-methoxybenzofuran-3(2H)-one. This reaction is often catalyzed by acidic or basic conditions to facilitate the formation of the benzylidene linkage. Common solvents used in this synthesis include methanol and ethanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize costs and environmental impact, adhering to green chemistry principles.
化学反应分析
Types of Reactions
2-(4-Chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can react with the chlorobenzylidene group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives.
科学研究应用
2-(4-Chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-Chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. The benzylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. This interaction can modulate various biological pathways, leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
- 2-Cyano-N-(2-chlorobenzylidene)acetohydrazide
- 2-Cyano-N-(4-dimethylaminobenzylidene)acetohydrazide
- 2,5-Bis-(4’-chlorobenzylidene)cyclopentanone
Uniqueness
2-(4-Chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one is unique due to its benzofuran core combined with a chlorobenzylidene and methoxy substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C16H11ClO3 |
|---|---|
分子量 |
286.71 g/mol |
IUPAC 名称 |
(2E)-2-[(4-chlorophenyl)methylidene]-6-methoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C16H11ClO3/c1-19-12-6-7-13-14(9-12)20-15(16(13)18)8-10-2-4-11(17)5-3-10/h2-9H,1H3/b15-8+ |
InChI 键 |
VWGPEPCJDXBXEM-OVCLIPMQSA-N |
手性 SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C\C3=CC=C(C=C3)Cl)/O2 |
规范 SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


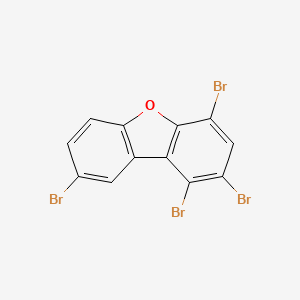
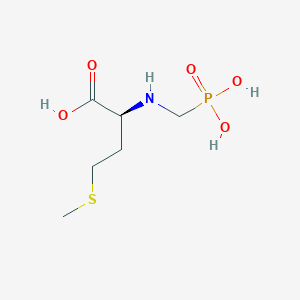
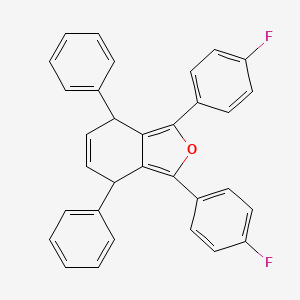
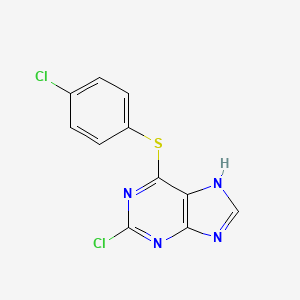
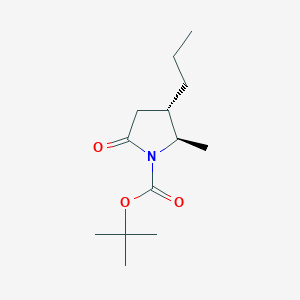
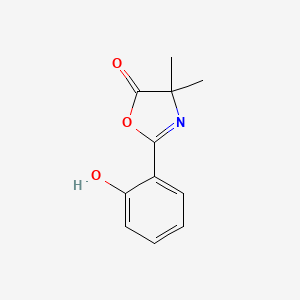






![N-((1-Ethylpyrrolidin-2-yl)methyl)-3-methoxybenzo[b]thiophene-2-carboxamide phosphate](/img/structure/B12900983.png)
